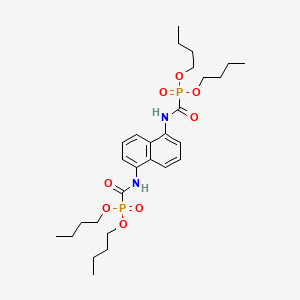
1,5-Bis(dibutylphosphonoformamido)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(dibutylphosphonoformamido)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two dibutylphosphonoformamido groups attached to the naphthalene ring at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(dibutylphosphonoformamido)naphthalene typically involves a multi-step process. One common method includes the nucleophilic acyl substitution reaction. The starting material, 1,5-diaminonaphthalene, undergoes a reaction with dibutylphosphonoformic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(dibutylphosphonoformamido)naphthalene can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylphosphonoformamido groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine in the presence of an oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Bis(dimethyliminium) derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(dibutylphosphonoformamido)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and polymers
Mechanism of Action
The mechanism of action of 1,5-Bis(dibutylphosphonoformamido)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity. The dibutylphosphonoformamido groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. This binding can lead to changes in the conformation and function of the target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalene-bis(allylcarbonate): A fluorescent monomer used in dental composite resins.
1,5-Bis(dimethylamino)naphthalene: Used in the synthesis of bis(dimethyliminium) derivatives.
1,5-Bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene: An epoxy monomer with applications in electronic industries.
Uniqueness
1,5-Bis(dibutylphosphonoformamido)naphthalene is unique due to its specific dibutylphosphonoformamido groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring specific molecular interactions.
Properties
CAS No. |
2231-13-2 |
|---|---|
Molecular Formula |
C28H44N2O8P2 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
1-dibutoxyphosphoryl-N-[5-(dibutoxyphosphorylcarbonylamino)naphthalen-1-yl]formamide |
InChI |
InChI=1S/C28H44N2O8P2/c1-5-9-19-35-39(33,36-20-10-6-2)27(31)29-25-17-13-16-24-23(25)15-14-18-26(24)30-28(32)40(34,37-21-11-7-3)38-22-12-8-4/h13-18H,5-12,19-22H2,1-4H3,(H,29,31)(H,30,32) |
InChI Key |
UAYNDWCRPSPOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)P(=O)(OCCCC)OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


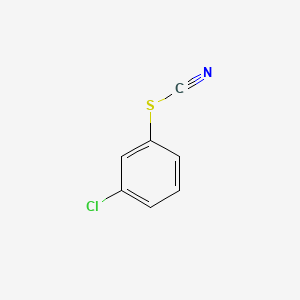
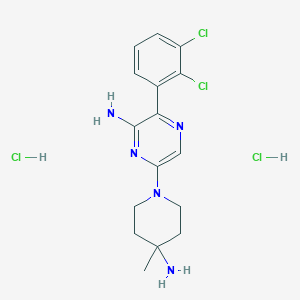
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
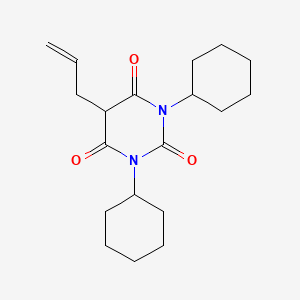
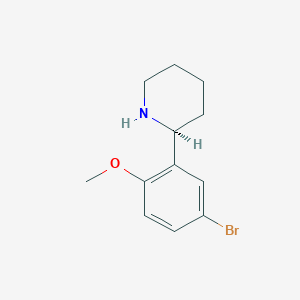

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)

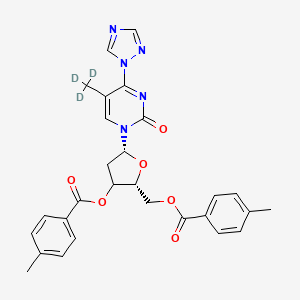

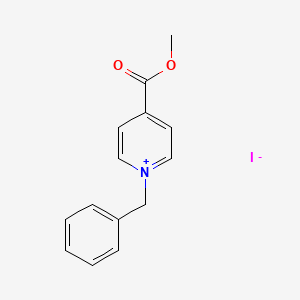


![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
